n,n-difluorourea physical and chemical properties
n,n-difluorourea physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Difluorourea, also known as 1,1-difluorourea, is a fluorinated derivative of urea with the chemical formula CH₂F₂N₂O.[1] The presence of two fluorine atoms bonded to one of the nitrogen atoms significantly influences its chemical reactivity and properties compared to its non-fluorinated parent compound. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of N,N-difluorourea, its synthesis, reactivity, and safety considerations. Due to the limited availability of specific experimental data for this compound, some properties are inferred from the behavior of analogous N-fluoro compounds.
Part 1: Physical and Chemical Properties
Physical Properties
The following table summarizes the computed physical properties of N,N-difluorourea.[1] It is important to note that these are theoretical values and experimental verification is required for definitive data.
| Property | Value | Source |
| Molecular Formula | CH₂F₂N₂O | PubChem[1] |
| Molecular Weight | 96.036 g/mol | PubChem[1] |
| IUPAC Name | 1,1-difluorourea | PubChem[1] |
| CAS Number | 1510-31-2 | PubChem[1] |
| XLogP3 (Computed) | -0.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 96.01351902 Da | PubChem[1] |
| Topological Polar Surface Area | 46.3 Ų | PubChem[1] |
The physical state of N,N-difluorourea at standard conditions is not explicitly documented. Given its relatively low molecular weight, it is likely to be a solid or a liquid with a low melting point. Its solubility is also not experimentally determined, but the presence of both hydrogen bond donors (the -NH₂ group) and acceptors (the carbonyl oxygen and the fluorine atoms) suggests potential solubility in polar solvents.
Spectroscopic Properties
Detailed experimental spectra for N,N-difluorourea are not widely published. However, the expected spectroscopic features can be predicted based on its structure and data from analogous N,N-difluoroamino compounds.
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¹H NMR Spectroscopy: The spectrum is expected to show a broad singlet for the two protons of the -NH₂ group. The chemical shift of these protons would be influenced by the solvent and concentration.
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¹³C NMR Spectroscopy: A single resonance is expected for the carbonyl carbon. Its chemical shift would be downfield due to the electronegativity of the attached nitrogen and oxygen atoms.
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¹⁹F NMR Spectroscopy: This is a key technique for characterizing N,N-difluorourea. A single resonance is expected for the two equivalent fluorine atoms. The chemical shift will be in the characteristic region for N-F compounds.[2] The signal may exhibit coupling to the nitrogen atom.
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Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the following functional groups:
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N-H stretching of the primary amine (around 3400-3200 cm⁻¹).
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C=O stretching of the urea carbonyl group (around 1700-1650 cm⁻¹).
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N-F stretching vibrations (typically in the 1000-800 cm⁻¹ region).
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Part 2: Synthesis and Reactivity
Synthesis of N,N-Difluorourea
N,N-Difluorourea can be synthesized by the direct fluorination of urea with elemental fluorine. This reaction is highly exothermic and requires careful control of the reaction conditions.
Reaction: CH₄N₂O + 2F₂ → CH₂F₂N₂O + 2HF[3]
Caption: Synthesis of N,N-Difluorourea from Urea and Fluorine.
Experimental Protocol (Conceptual):
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Apparatus Setup: A corrosion-resistant reactor (e.g., made of Monel or nickel) equipped with a gas inlet, a gas outlet, a stirrer, and a cooling system is required. The entire setup must be scrupulously dried and purged with an inert gas (e.g., nitrogen or argon) to remove any traces of moisture and oxygen.
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Reactant Preparation: A solution or slurry of urea in an inert solvent that is resistant to fluorination is prepared.
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Fluorination: A diluted stream of fluorine gas (e.g., 10-20% in nitrogen) is slowly bubbled through the cooled and stirred urea mixture. The temperature must be carefully controlled at a low temperature (e.g., -78 °C to 0 °C) to manage the exothermicity of the reaction.
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Reaction Monitoring: The progress of the reaction can be monitored by analyzing the off-gases for the presence of unreacted fluorine.
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Work-up and Isolation: After the reaction is complete, the excess fluorine and hydrogen fluoride are purged from the reactor with an inert gas. The product, N,N-difluorourea, would then be isolated from the reaction mixture, likely through solvent removal and purification techniques such as crystallization or chromatography, all performed under anhydrous conditions.
Chemical Reactivity
The reactivity of N,N-difluorourea is dominated by the presence of the electron-withdrawing difluoroamino group and the amide functionality.
N,N-Difluorourea undergoes hydrolysis to produce difluoramine (HNF₂), carbon dioxide, and ammonium fluoride.[3] This reaction is a key method for the synthesis of difluoramine.
Reaction: CH₂F₂N₂O + 2HF + H₂O → HNF₂ + CO₂ + NH₄F·HF[3]
The hydrolysis can be influenced by both acidic and basic conditions. The exact mechanism likely involves nucleophilic attack of water on the carbonyl carbon, followed by rearrangement and decomposition.
Caption: Hydrolysis of N,N-Difluorourea.
N,N-Difluorourea reacts with strong bases. For instance, its reaction with concentrated potassium hydroxide is a method for the preparation of dinitrogen difluoride (N₂F₂).[4] This reaction likely proceeds through deprotonation and subsequent elimination and rearrangement steps.
While specific data on the thermal decomposition of N,N-difluorourea is scarce, N-fluoro compounds are known to be thermally sensitive.[5] Decomposition is likely to be exothermic and could potentially be explosive under certain conditions. The decomposition products would depend on the conditions (e.g., temperature, presence of other substances) but could include a variety of nitrogen-fluorine compounds, carbon oxides, and nitrogen oxides. The thermal stability of N,N-difluorourea is an important consideration for its safe handling and storage.
Part 3: Safety and Handling
Working with N,N-difluorourea and its precursors requires stringent safety precautions due to the inherent hazards of fluorine-containing compounds.
Hazard Identification
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High Reactivity: N,N-difluorourea is expected to be a reactive compound. Its synthesis involves elemental fluorine, which is extremely reactive and corrosive.[6]
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Toxicity: The toxicological properties of N,N-difluorourea have not been fully investigated. However, many organofluorine compounds and their decomposition products, such as hydrogen fluoride (HF), are highly toxic.[7] Inhalation, ingestion, or skin contact should be strictly avoided.
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Instability: N-fluoro compounds can be thermally unstable and may decompose vigorously, especially in the presence of impurities.
Safe Handling Procedures
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Engineering Controls: All work with N,N-difluorourea should be conducted in a well-ventilated chemical fume hood. For synthesis involving fluorine gas, a specialized gas cabinet and handling system are mandatory.[2]
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Personal Protective Equipment (PPE):
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Eye Protection: Chemical safety goggles and a face shield are essential.
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Hand Protection: Chemically resistant gloves (e.g., neoprene or butyl rubber) should be worn. Always check glove compatibility charts.
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Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required. An acid-resistant apron is recommended when handling corrosive reagents.
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Storage: N,N-difluorourea should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and incompatible materials such as acids, bases, and reducing agents. Containers should be tightly sealed and clearly labeled.
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Waste Disposal: All waste containing N,N-difluorourea or its byproducts must be treated as hazardous waste and disposed of according to institutional and local regulations.
Emergency Procedures
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Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Apply calcium gluconate gel to the affected area if HF exposure is suspected. Seek immediate medical attention.
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Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
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Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
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Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them water or milk to drink. Seek immediate medical attention.
References
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[Synthesis, thermal, solution and solid-state emission properties of 1,1-difluoro-3,6-diaryl-1H-1λ4,8λ4-[1][4][8]oxadiazolo[3,2-c][1][2][3][4]oxadiazaborinines. (n.d.). ResearchGate. Retrieved March 27, 2026, from https://www.researchgate.net/publication/338271790_Synthesis_thermal_solution_and_solid-state_emission_properties_of_11-difluoro-36-diaryl-1H-1l48l4-134oxadiazolo32-c1352oxadiazaborinines]([Link])
Sources
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- 2. ipo.rutgers.edu [ipo.rutgers.edu]
- 3. Difluoramine - Wikipedia [en.wikipedia.org]
- 4. Dinitrogen difluoride - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 7. mcgill.ca [mcgill.ca]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
